Advanced Synthesis Protocol: Fluprostenol Isopropyl Ester (Travoprost)
Advanced Synthesis Protocol: Fluprostenol Isopropyl Ester (Travoprost)
[1]
Content Type: Technical Whitepaper Subject: Chemical Synthesis & Process Chemistry Target Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals
Executive Summary & Molecular Architecture
Fluprostenol isopropyl ester (Travoprost) is a synthetic prostaglandin F2
From a synthetic perspective, the molecule presents three primary challenges:
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Stereochemical Density: The cyclopentane core contains four contiguous chiral centers (C8, C9, C11, C12).
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Geometric Isomerism: The
-chain requires a cis (Z) alkene at C5-C6, while the -chain requires a trans (E) alkene at C13-C14. -
Remote Stereocontrol: The C15 hydroxyl group configuration is critical for receptor binding affinity.
This guide details a convergent synthesis strategy utilizing the Corey Lactone scaffold, the industry-standard chiral pool intermediate that pre-installs the difficult core stereochemistry.
Retrosynthetic Analysis
The retrosynthetic logic disconnects the molecule into three distinct synthons: the cyclopentane core (derived from Corey Lactone), the
Strategic Disconnections:
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C1-O Bond: Esterification of the free acid.[2]
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C5-C6 Bond: Z-selective Wittig reaction.
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C13-C14 Bond: E-selective Horner-Wadsworth-Emmons (HWE) reaction.
Figure 1: Retrosynthetic fragmentation of Fluprostenol Isopropyl Ester highlighting the convergent assembly from the Corey Lactone scaffold.
Detailed Synthesis Pathway[4][5]
The synthesis is executed in two major phases: the construction of the
Phase 1: Functionalization of the Omega Chain
The starting material is typically (-)-Corey Lactone 4-phenylbenzoate alcohol . The primary objective here is to install the phenoxy-substituted lower chain while establishing the C15 stereocenter.
Step 1.1: Moffatt/Swern Oxidation
The primary alcohol at C13 (PG numbering) is oxidized to the aldehyde. While Swern oxidation is classic, modern process chemistry often favors TEMPO/NaOCl or Dess-Martin Periodinane for easier workup and avoidance of dimethyl sulfide odors.
Step 1.2: Horner-Wadsworth-Emmons (HWE) Reaction
The aldehyde reacts with dimethyl 2-oxo-3-[3-(trifluoromethyl)phenoxy]propylphosphonate.
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Reagents: LiCl, Triethylamine (TEA) or NaH.
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Mechanism: The phosphonate anion attacks the aldehyde.[3] The intermediate undergoes elimination to form the
-unsaturated ketone (enone). -
Selectivity: This reaction is naturally E-selective (trans), establishing the correct geometry at C13-C14.
Step 1.3: Stereoselective Reduction (The Critical Control Point)
The C15 ketone must be reduced to an alcohol.
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Challenge: Standard reduction (NaBH4) yields a 1:1 mixture of epimers (15R/15S).
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Solution: Use (-)-DIP-Cl (B-chlorodiisopinocampheylborane) or a CBS-oxazaborolidine catalyst.
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Stereochemistry Note: In natural prostaglandins, the active configuration is 15S. However, in Travoprost, due to the Cahn-Ingold-Prelog (CIP) priority change caused by the oxygen atom in the phenoxy group, the biologically active "alpha-OH" configuration is designated as 15R .
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Reaction: The reagent approaches the enone face selectively, yielding the 15R-alcohol with high diastereomeric excess (>95% de).
Phase 2: Construction of the Alpha Chain
Once the lower chain is set and protected (if necessary), the upper chain is installed.
Step 2.1: Lactone Reduction
The lactone moiety is reduced to a lactol (hemiacetal).
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Reagent: DIBAL-H (Diisobutylaluminum hydride).
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Conditions: Strictly controlled low temperature (-78°C) in Toluene or THF.
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Control: Over-reduction to the diol must be prevented by careful stoichiometry (1.1 eq) and quenching.
Step 2.2: Wittig Reaction
The lactol exists in equilibrium with the open-chain hydroxy-aldehyde. This reacts with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide.
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Base: Potassium tert-butoxide (KOtBu) or NaHMDS.
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Solvent: THF or DMSO.
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Selectivity: Under salt-free conditions (or using specific bases), the reaction is highly Z-selective, forming the cis-alkene at C5-C6.
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Result: This step opens the lactone ring and yields Fluprostenol Free Acid .
Phase 3: Prodrug Formation
Step 3.1: Esterification
The final step converts the free acid to the isopropyl ester.
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Reagents: 2-Iodopropane (Isopropyl iodide), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3]
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Solvent: Acetone or 2-Butanone.
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Rationale: DBU acts as a non-nucleophilic base to deprotonate the carboxylic acid. The carboxylate then undergoes an SN2 attack on the isopropyl iodide. This method is mild and avoids racemization.
Visualizing the Reaction Pathway
Figure 2: Step-by-step linear synthesis flow from Corey Lactone to Travoprost.
Experimental Protocol: The HWE and Reduction Sequence
This section details the critical transformation of the Corey Aldehyde to the chiral allylic alcohol. This sequence defines the "lower half" of the molecule and is the source of most stereochemical impurities.
Reagents & Stoichiometry Table
| Component | Role | Equivalents | Notes |
| Corey Aldehyde | Substrate | 1.0 | Freshly prepared |
| Phosphonate Ester | HWE Reagent | 1.1 - 1.2 | Dimethyl 2-oxo-3-[3-(trifluoromethyl)phenoxy]propylphosphonate |
| LiCl | Additive | 1.2 | Enhances acidity of phosphonate |
| Triethylamine | Base | 1.5 | Mild base for Masamune-Roush conditions |
| (-)-DIP-Cl | Chiral Reductant | 1.5 - 2.0 | 60-65% solution in Hexane |
Step-by-Step Methodology
Part A: Horner-Wadsworth-Emmons Olefination
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Preparation: Charge a dry reactor with anhydrous Acetonitrile (MeCN) or THF. Add Lithium Chloride (LiCl) and stir until dissolved.
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Activation: Add the Phosphonate Ester and cool the mixture to 0°C. Add Triethylamine (TEA) dropwise. Stir for 30 minutes to generate the phosphonate anion.
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Coupling: Add a solution of Corey Aldehyde in THF dropwise to the reactor, maintaining internal temperature < 5°C.
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Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC/HPLC for disappearance of aldehyde.
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Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate. Wash organics with brine, dry over Na2SO4, and concentrate to yield the crude Enone.
Part B: Stereoselective Reduction (Midland/Brown Reduction)
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Setup: Dissolve the crude Enone in anhydrous THF. Cool the solution to -25°C to -40°C.
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Reduction: Slowly add the solution of (-)-DIP-Cl via cannula or addition funnel, ensuring the temperature does not rise above -20°C.
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Incubation: Stir at -25°C for 4-8 hours. The low temperature is crucial for maximizing diastereoselectivity (dr > 95:5).
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Quench: Warm to 0°C and quench carefully with Methanol.
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Oxidative Workup: To remove the boron byproducts, add a mixture of NaOH (3M) and H2O2 (30%) dropwise (Exothermic!). Stir for 1 hour.
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Purification: Extract with Ethyl Acetate. The resulting oil is typically purified via column chromatography (Silica Gel, Hexane/EtOAc gradient) to isolate the pure 15R-alcohol .
Critical Quality Attributes (CQA)
When manufacturing Travoprost, the following impurities must be strictly controlled:
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15-Epi-Travoprost: Result of poor stereocontrol during the ketone reduction. Limit: < 0.5%.
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5,6-Trans Isomer: Result of "lithium drift" or improper base usage during the Wittig reaction. Limit: < 2.0%.
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Over-reduced Impurities: Result of non-selective reduction of the C13-C14 double bond during the C15 ketone reduction.
References
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Resul, B., et al. (1993). "Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents." Journal of Medicinal Chemistry, 36(2), 243-248. [Link]
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Corey, E. J., et al. (1969). "Total synthesis of prostaglandins F2alpha and E2 as the naturally occurring forms." Journal of the American Chemical Society, 91(20), 5675-5677. [Link]
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Chandrasekhar, S., et al. (2018). "Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs." Chemical Reviews. [Link]
- European Patent Office. (2013).
